rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide
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Overview
Description
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide is a synthetic compound known for its unique structural properties. It features a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group attached to the ring. The compound is chiral, meaning it has non-superimposable mirror images, and the “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
The synthesis of rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation, and the major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the carboxamide group’s ability to form hydrogen bonds play crucial roles in these interactions. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide include:
rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: This compound also features a cyclohexane ring and a carboxylic acid group, but with different substituents.
rac-(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid: Similar in structure but with a methoxycarbonyl group instead of a carboxamide.
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and the carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1S,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(8)11(13)12-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m1/s1 |
InChI Key |
BCXSTAHNWKWQEX-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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